![molecular formula C19H22FN3O3S2 B2378514 1-((4-氟苯基)磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)哌啶-4-甲酰胺 CAS No. 923367-47-9](/img/structure/B2378514.png)

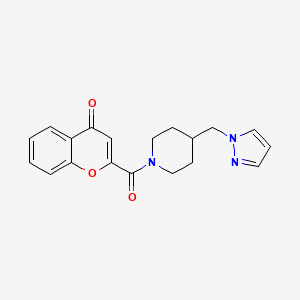

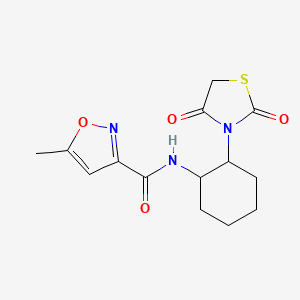

1-((4-氟苯基)磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)哌啶-4-甲酰胺

货号 B2378514

CAS 编号:

923367-47-9

分子量: 423.52

InChI 键: BJWSFMUGAUURIP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

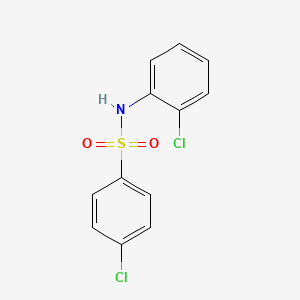

This compound is a part of a series of “tetrahydrobenzo[d]thiazoles” . It is designed as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was designed from a novel lead identified in silico . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a tetrahydrobenzo[d]thiazolyl piperidine carboxamide . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity .Chemical Reactions Analysis

The compound is designed to inhibit both CK2 and GSK3β kinases simultaneously . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .科学研究应用

抗癌活性

- 合成了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,并评估了它们的抗癌潜力。一些衍生物表现出很强的抗癌活性,突出了此类化合物在癌症治疗中的治疗潜力 (Rehman 等人,2018)。

抗菌活性

- 合成了具有新结构的四环喹诺酮类抗菌剂,并对革兰氏阳性菌和革兰氏阴性菌表现出有效的活性,表明结构相似的化合物在开发新的抗菌剂中很有用 (Taguchi 等人,1992)。

抗结核活性

- 噻唑-氨基哌啶杂合类似物被设计并合成作为新型结核分枝杆菌 GyrB 抑制剂,展示出显着的抗结核活性,并为结核病治疗提供了一种新方法 (Jeankumar 等人,2013)。

材料科学

- 合成了含有吡啶和砜部分的氟化聚酰胺,表现出高的热稳定性和在有机溶剂中的良好溶解性。这些材料在高性能聚合物和材料科学中具有潜在应用 (Liu 等人,2013)。

除草剂开发

- 制备了除草剂磺酰脲的新型氟中间体,说明了选择性氟取代在增强除草剂活性和选择性中的作用,可能导致更有效的农业化学品的开发 (Hamprecht 等人,1999)。

作用机制

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFMUGAUURIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

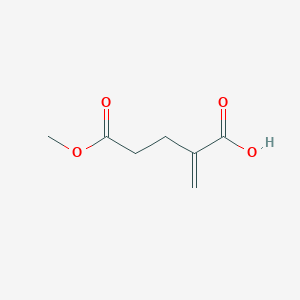

5-Methoxy-2-methylene-5-oxopentanoic acid

93633-32-0

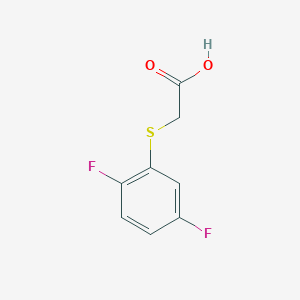

2-(2,5-difluorophenyl)sulfanylacetic Acid

848178-43-8

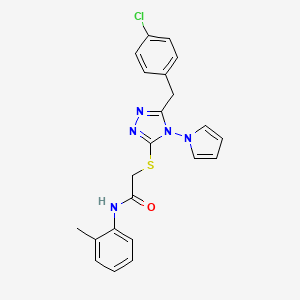

![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)

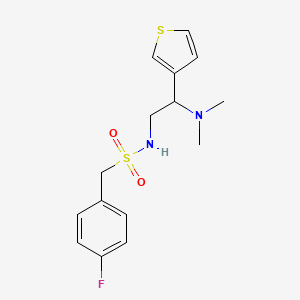

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

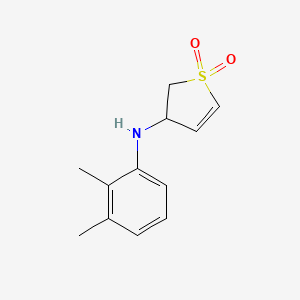

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)